
A Comparative Guide to CHK-336 and siRNA
Therapies for Hyperoxaluria

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CHK-336

Cat. No.: B11933690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two emerging therapeutic strategies for

hyperoxaluria: the small molecule inhibitor CHK-336 and small interfering RNA (siRNA)

therapies. We present a comprehensive overview of their mechanisms of action, comparative

efficacy and safety data from preclinical and clinical studies, and the experimental

methodologies employed in their evaluation.

Introduction to Therapeutic Strategies
Primary hyperoxaluria (PH) is a group of rare genetic disorders characterized by the

overproduction of oxalate, leading to recurrent kidney stones, nephrocalcinosis, and

progressive kidney failure.[1][2] The primary therapeutic goal in hyperoxaluria is to reduce the

hepatic production of oxalate. Two distinct molecular approaches have emerged as promising

treatments: the inhibition of lactate dehydrogenase A (LDHA) by the small molecule CHK-336,

and the silencing of key enzymes in the oxalate synthesis pathway using siRNA therapies like

Lumasiran and Nedosiran.

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate

dehydrogenase (LDH).[3][4] By blocking the final step in the hepatic synthesis of oxalate, CHK-
336 has the potential to treat all forms of primary hyperoxaluria.[3][4]

siRNA therapies utilize the body's natural RNA interference (RNAi) mechanism to silence the

expression of specific genes.[5] In the context of hyperoxaluria, these therapies are designed
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to target the mRNA of enzymes crucial for oxalate production. The two leading siRNA therapies

are:

Lumasiran (Oxlumo™): Targets hydroxyacid oxidase 1 (HAO1), the gene encoding the

enzyme glycolate oxidase (GO). This action reduces the conversion of glycolate to

glyoxylate, the precursor of oxalate.[6][7] Lumasiran is approved for the treatment of Primary

Hyperoxaluria Type 1 (PH1).[7]

Nedosiran (Rivfloza™): Targets lactate dehydrogenase A (LDHA), the same enzyme targeted

by CHK-336, thereby directly inhibiting the conversion of glyoxylate to oxalate.[6][8]

Nedosiran is approved for the treatment of PH1 in patients aged 9 years and older and is

being investigated for other forms of PH.[6][9]

Mechanism of Action
The core difference between CHK-336 and siRNA therapies lies in their approach to reducing

enzyme activity. CHK-336 directly inhibits the LDHA enzyme, while siRNAs prevent the

synthesis of the target enzyme by degrading its mRNA.

CHK-336: Direct Enzyme Inhibition
CHK-336 is a potent and selective inhibitor of the human LDH enzyme.[10] Its liver-targeted

distribution is facilitated by organic anion transporting polypeptides (OATPs), which actively

transport the molecule into hepatocytes.[10][11] This targeted delivery maximizes the drug's

concentration at the site of action while minimizing systemic exposure.[12]

siRNA Therapies: Gene Silencing
siRNA therapies for hyperoxaluria are typically conjugated with N-acetylgalactosamine

(GalNAc), which binds to the asialoglycoprotein receptor (ASGPR) highly expressed on

hepatocytes. This ensures liver-specific delivery. Once inside the hepatocyte, the siRNA

molecule is loaded into the RNA-induced silencing complex (RISC). The antisense strand of

the siRNA guides the RISC to the target mRNA (either HAO1 for Lumasiran or LDHA for

Nedosiran), leading to its cleavage and subsequent degradation. This prevents the translation

of the mRNA into a functional enzyme.[6]
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Caption: Oxalate synthesis pathway and points of intervention.
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Preclinical Data
Both CHK-336 and siRNA therapies have demonstrated significant efficacy in preclinical

models of hyperoxaluria.

Therapy Animal Model Key Findings Citation(s)

CHK-336

PH1 (Agxt knockout)

and PH2 (Grhpr

knockout) mouse

models

Robust and dose-

dependent reductions

in urinary oxalate to

the normal range.

[10][13][14]

Rat pharmacodynamic

model

Dose-dependent

inhibition of the

conversion of 13C2-

glycolate to 13C2-

oxalate.

[10][11]

Lumasiran PH1 mouse model

Normalization of

oxalate production in

hepatocytes.

[15]

Rat model of

hyperoxaluria

Near normalization of

urinary oxalate levels.
[16]

Nedosiran
PH1 and PH2 mouse

models

Significant reduction

in urinary oxalate

excretion and

prevention of calcium

oxalate crystal

deposition.

[6]

Non-human primates

Liver-specific

knockdown of the

LDH enzyme.

[6][7]

Clinical Data
Clinical trials have provided quantitative data on the efficacy of these therapies in patients.
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Table 1: CHK-336 Clinical Trial Data (Phase 1)

Study Population Dosing
Key Efficacy
Findings

Citation(s)

Healthy Volunteers

(n=104)

Single doses: 15 mg

to 500 mgMultiple

doses: 30 mg to 500

mg daily for 14 days

Established proof-of-

mechanism by

blocking hepatic

oxalate production

using a 13C2-

glycolate tracer.

Maximal inhibition of

tracer conversion was

observed at single

doses of 60-125 mg.

[9][17][18]

Table 2: Lumasiran Clinical Trial Data (Phase 3 - ILLUMINATE-A)
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Study
Population

Dosing
Urinary
Oxalate
Reduction

Plasma
Oxalate
Reduction

Citation(s)

PH1 patients (≥6

years old)

3 mg/kg monthly

for 3 months,

then quarterly

65.4% mean

reduction at 6

months (vs.

11.8% for

placebo). 52% of

patients

achieved normal

24-hour urinary

oxalate levels at

6 months.

Significant

reduction

compared to

placebo.

[7][11]

PH1 patients

with advanced

kidney disease

(ILLUMINATE-C)

Weight-based

monthly or

quarterly dosing

Not the primary

endpoint

33.3% mean

reduction in

patients not on

hemodialysis.

42.4% mean

reduction in

patients on

hemodialysis.

[3]

Table 3: Nedosiran Clinical Trial Data (Phase 2 - PHYOX2)
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Study
Population

Dosing
Urinary
Oxalate
Reduction

Plasma
Oxalate
Reduction

Citation(s)

PH1 and PH2

patients

Once monthly

subcutaneous

injection

Significant

reduction from

baseline in 24-

hour urinary

oxalate excretion

from day 90 to

180 compared to

placebo.

Significant

reduction in PH1

patients

compared to

placebo.

[6][16][19]

PH3 patients

(Phase 1 -

PHYOX4)

Single 3 mg/kg

dose

24.5% mean

reduction in 24-

hour urinary

oxalate excretion

at day 85.

Not reported. [10]

Safety and Tolerability
CHK-336: In a Phase 1 trial with healthy volunteers, CHK-336 was generally well-tolerated in

single doses up to 500 mg and multiple daily doses up to 60 mg for 14 days.[17][18] However,

the trial was voluntarily paused after a serious adverse event of anaphylaxis occurred in a

participant who received a 125 mg dose in the multiple ascending dose cohort.[4][17][18]

Lumasiran: The most common adverse event reported in clinical trials was mild and transient

injection-site reactions (occurring in 38% of patients).[7][11] No severe or serious adverse

events were reported in the pivotal ILLUMINATE-A trial.[7][11]

Nedosiran: The most frequently reported adverse event is injection site reactions.[6][19] No

severe treatment-associated adverse events have been reported in clinical trials.[6][8]

Experimental Protocols
Preclinical Animal Models
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PH1 Mouse Model: Typically involves genetically engineered mice with a knockout of the

Agxt gene, which encodes the AGT enzyme deficient in PH1.

PH2 Mouse Model: Utilizes mice with a knockout of the Grhpr gene, responsible for the

GRHPR enzyme deficiency in PH2.

Pharmacodynamic Assessment: The conversion of a stable isotope-labeled precursor, such

as 13C2-glycolate, to 13C2-oxalate is measured in urine to assess the in vivo activity of the

therapeutic agent.

Diagram of a General Preclinical Study Workflow
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[https://www.benchchem.com/product/b11933690#chk-336-vs-sirna-for-hyperoxaluria-
treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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